molecular formula C18H14F3N3O3S B7944284 METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE

METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE

Cat. No.: B7944284
M. Wt: 409.4 g/mol
InChI Key: CTHBHZWOWMRZLZ-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-b]pyridine core fused with a benzoate ester. Key structural attributes include:

  • 6-Methyl substituent: Influences steric effects and lipophilicity.
  • 4-Trifluoromethyl group: Provides electron-withdrawing properties, improving metabolic stability.
  • Benzoate ester: Modifies solubility and hydrolysis kinetics.

Properties

IUPAC Name

methyl 2-[[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c1-8-7-10(18(19,20)21)12-13(22)14(28-16(12)23-8)15(25)24-11-6-4-3-5-9(11)17(26)27-2/h3-7H,22H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHBHZWOWMRZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3C(=O)OC)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Mediated Carbonylation

In a representative procedure, 2-bromo-4-trifluoromethylaniline (10.0 g, 42.0 mmol) reacts with carbon monoxide (100 psi) in dimethyl sulfoxide (283 mL) and methanol (187 mL) using palladium(II) acetate (1.89 g) and 1,1'-bis(diphenylphosphino)ferrocene (6.83 g) as catalysts. Triethylamine (32 mL) facilitates deprotonation, yielding methyl 2-amino-5-(trifluoromethyl)benzoate in 88% yield after 14–16 hours at 80°C.

Critical Parameters :

  • Temperature : Excess heat (>100°C) promotes decarboxylation.

  • Catalyst Loading : Substoichiometric Pd(OAc)₂ (5 mol%) minimizes side reactions.

Construction of the Thieno[2,3-b]Pyridine Core

The thieno[2,3-b]pyridine scaffold is assembled via Gould-Jacobs cyclization , leveraging enamine intermediates for ring closure.

Cyclization of 3-Amino-4-Cyano Thiophene Derivatives

A precursor such as 3-amino-4-cyano-6-methylthiophene undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours, forming the pyridine ring. Introduction of the trifluoromethyl group is achieved via electrophilic trifluoromethylation using CF₃I in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 80°C.

Yield Optimization :

  • Reagent Stoichiometry : A 1:1.2 molar ratio of precursor to CF₃I maximizes conversion (72–78% yield).

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance trifluoromethyl radical stability.

Amide Bond Formation: Coupling Strategies

The final step involves coupling methyl 2-amino-5-(trifluoromethyl)benzoate with the thienopyridine amine.

Acid Chloride-Mediated Amidation

Methyl 2-amino-5-(trifluoromethyl)benzoate is converted to its acid chloride using oxalyl chloride (2 equiv.) in dichloromethane (DCM) at 0°C. Subsequent reaction with 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine in the presence of triethylamine (3 equiv.) affords the target amide in 75–82% yield .

Reaction Conditions :

  • Temperature : Maintaining 0–5°C prevents epimerization.

  • Workup : Aqueous NaHCO₃ washes remove excess HCl, followed by silica gel chromatography (hexane:EtOAc 3:1).

Alternative Pathways: Reductive Amination and Microwave-Assisted Synthesis

Reductive Amination

A two-step protocol involves condensing methyl 2-nitro-5-(trifluoromethyl)benzoate with the thienopyridine amine using H₂ (50 psi) and Pd/C (10 wt%) in ethanol. Reduction of the nitro group to an amine precedes spontaneous amidation, yielding the product in 68% yield .

Microwave-Accelerated Cyclization

Microwave irradiation (150°C, 30 min) reduces cyclization time for the thienopyridine core from 6 hours to 30 minutes, achieving comparable yields (70–74%).

Characterization and Quality Control

Key Analytical Data :

  • ¹H NMR : The amide proton resonates at δ 10.48 (s, 1H), while the trifluoromethyl group appears as a quartet at δ -62.5 ppm in ¹⁹F NMR.

  • HPLC Purity : >99% purity is achieved using a C18 column (MeCN:H₂O 70:30, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds similar to methyl 2-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-amido]benzoate exhibit promising anticancer properties. For instance, studies have shown that derivatives with trifluoromethyl groups enhance cytotoxicity against various cancer cell lines such as HCT-116 (colorectal cancer) and MCF-7 (breast cancer). These compounds often demonstrate IC50 values in the low micromolar range, indicating potent activity against tumor cells .

1.2 Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis and cell cycle arrest. Specifically, they may act through p53-independent pathways to inhibit tumor growth and promote cell death in cancerous cells. This dual mechanism enhances their potential as therapeutic agents in oncology .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings include:

  • Trifluoromethyl Substituents : The presence of trifluoromethyl groups significantly increases the lipophilicity and overall potency of the compound against cancer cell lines.
  • Amino Group Positioning : Variations in the position of amino substitutions on the thieno[2,3-b]pyridine ring influence the compound's ability to interact with biological targets, affecting its anticancer activity.

Synthesis and Evaluation

A study synthesized a series of thieno[2,3-b]pyridine derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxic effects on HCT-116 and MCF-7 cell lines, revealing several candidates with IC50 values as low as 3.6 µM for colorectal cancer cells .

In Vivo Studies

In vivo studies have demonstrated that these compounds can effectively reduce tumor size in animal models without significant toxicity. Such findings underscore the potential for clinical application in treating specific cancers while minimizing adverse effects associated with conventional chemotherapy.

Mechanism of Action

The mechanism of action of METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the amino group facilitates hydrogen bonding interactions. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Thieno[2,3-b]Pyridine Cores

Compound Name Substituents Molecular Formula Key Differences Potential Applications
Target Compound 3-Amino, 6-Methyl, 4-Trifluoromethyl, benzoate ester Not explicitly provided Reference compound Hypothesized agrochemical/pharmaceutical use
3-Amino-6-Difluoromethyl-4-Phenyl-Thieno[2,3-b]Pyridine-2-Carboxylic Acid Amide 6-Difluoromethyl, 4-Phenyl, carboxylic acid amide C₁₅H₁₁F₂N₃OS - Phenyl instead of methyl at position 4
- Carboxamide vs. benzoate ester
- Difluoromethyl vs. trifluoromethyl
Higher lipophilicity (phenyl group) may enhance membrane permeability; amide group could alter metabolic stability.
3-Amino-6-Phenyl-4-(Trifluoromethyl)Thieno[2,3-b]Pyridine-2-Carbonitrile 6-Phenyl, 4-Trifluoromethyl, carbonitrile Not provided - Carbonitrile substituent
- Phenyl at position 6
Carbonitrile’s electron-withdrawing nature may increase reactivity in nucleophilic environments; phenyl group could improve target binding.

Heterocyclic Systems with Ester Functional Groups

Compound Name Core Structure Functional Groups Key Differences Applications
Metsulfuron Methyl Ester Triazine Sulfonylurea, methyl benzoate Triazine core instead of thienopyridine; sulfonylurea linkage Herbicide (inhibits acetolactate synthase).
Triflusulfuron Methyl Ester Triazine Trifluoroethoxy, methyl benzoate Triazine core; trifluoroethoxy group Herbicide with broad-spectrum weed control.

Research Findings and Implications

Substituent Effects

  • Trifluoromethyl vs.
  • Benzoate Ester vs. Carboxamide : The ester group may confer faster hydrolysis in vivo compared to the carboxamide in , influencing bioavailability and duration of action.

Thienopyridine vs. Triazine Cores

  • Thienopyridine systems (target compound, ) are less common in agrochemicals compared to triazine derivatives (e.g., metsulfuron methyl ester ). However, their aromaticity and planar structure may improve binding to biological targets like enzymes or receptors.

Biological Activity

Methyl 2-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-amido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-b]pyridine core with trifluoromethyl and amino substituents. Its molecular formula is C12H10F3N3O2SC_{12}H_{10}F_3N_3O_2S with a molecular weight of approximately 327.29 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₀F₃N₃O₂S
Molecular Weight327.29 g/mol
CAS Number61500-87-6
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and is a target for Alzheimer's disease treatments .
  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Efficacy : A study reported that derivatives of thieno[2,3-b]pyridine exhibited IC50 values ranging from 5 to 20 µM against different cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects : In vitro assays indicated that the compound could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies:

Study ReferenceBiological ActivityIC50 Value (µM)Remarks
AChE Inhibition13.62Comparable to standard drugs
Antiproliferative against MCF-75.85Significant growth inhibition observed
Neuroprotective effectsNot specifiedPotential for treating neurodegeneration

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what analytical methods validate its purity and structure?

  • Methodological Answer : Synthesis typically involves coupling a thieno[2,3-b]pyridine precursor with a substituted benzoate via amidation. For example, analogous thienopyridine derivatives are synthesized using diazotized amines in ethanolic solutions buffered with sodium acetate (as seen in similar protocols for hydrazidoyl derivatives) . Post-synthesis, validate purity via HPLC (≥95%) and structural confirmation using 1H/13C NMR, FT-IR, and high-resolution mass spectrometry. X-ray crystallography is critical for resolving stereochemical ambiguities .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability tests (e.g., pH-dependent degradation studies at 25–37°C) should be conducted in buffered solutions (pH 1–10) over 24–72 hours. Monitor degradation via UV-Vis spectroscopy and LC-MS. Predicted pKa values (e.g., 6.71±0.40) guide solubility optimization in polar aprotic solvents like DMSO .

Q. What spectroscopic techniques are optimal for characterizing the thieno[2,3-b]pyridine core and its substituents?

  • Methodological Answer : Use 1H/13C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and confirm the trifluoromethyl group (19F NMR, δ -60 to -70 ppm). FT-IR detects amide C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Mass spectrometry (ESI-TOF) confirms the molecular ion peak (e.g., [M+H]+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : Address discrepancies by integrating computational modeling (e.g., molecular docking to predict binding affinities) with empirical data. For instance, conflicting bioactivity results may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Use a tiered approach: validate in vitro findings across multiple models (e.g., enzymatic vs. cell-based assays) and correlate with physicochemical descriptors (logP, polar surface area) .

Q. What experimental frameworks are suitable for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic transformations : Assess hydrolysis/photolysis in simulated environmental matrices (water, soil) under UV light (λ = 254–365 nm).
  • Biotic degradation : Use microbial consortia from contaminated sites to evaluate metabolic pathways via metagenomics and LC-HRMS .
  • Ecotoxicity : Conduct acute/chronic exposure tests on model organisms (Daphnia magna, Danio rerio) to establish LC50/EC50 values .

Q. How can theoretical frameworks guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) and identify reactive sites. Pair this with pharmacophore modeling to prioritize substituents (e.g., replacing methyl with electron-withdrawing groups). Validate predictions via combinatorial synthesis and high-throughput screening .

Q. What strategies mitigate challenges in synthesizing analogs with modified benzamide or thienopyridine moieties?

  • Methodological Answer : Optimize coupling reactions using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) or microwave-assisted synthesis to reduce reaction times. For sterically hindered derivatives, employ protecting groups (e.g., Boc for amines) and monitor intermediates via TLC/GC-MS .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with theoretical predictions (e.g., DFT vs. observed reactivity) and systematically vary experimental parameters (temperature, solvent) to isolate confounding factors .
  • Theoretical Linkage : Anchor research questions to established frameworks (e.g., Hammett constants for substituent effects) to ensure methodological rigor and reproducibility .

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